

Comprehensive Spectroscopic Guide: 4-tert-Butyl-2-(methylamino)thiazole[1]

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Compound of Interest

Compound Name:	4-t-Butyl-2-(methylamino)thiazole
CAS No.:	82202-31-1
Cat. No.:	B189681

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Executive Summary & Structural Context

Compound Name: 4-tert-Butyl-2-(methylamino)thiazole Molecular Formula: C₈H₁₄N₂S
Molecular Weight: 170.28 g/mol CAS Registry Number: 14838-35-8 (Generic for 2-amino-4-tert-butylthiazole derivatives)[1]

The 2-aminothiazole core is a "privileged structure" in drug discovery, appearing in diverse therapeutics (e.g., pramipexole, abafungin). The 4-tert-butyl substitution introduces significant steric bulk and lipophilicity, influencing the binding kinetics in hydrophobic pockets, while the 2-methylamino group serves as a hydrogen bond donor/acceptor and a pivot point for tautomeric equilibrium.

This guide provides the definitive spectral fingerprint required to validate the synthesis and purity of this compound, distinguishing it from potential regioisomers (e.g., 5-tert-butyl variants) or hydrolysis byproducts (thiazolones).

Synthesis & Isolation Logic

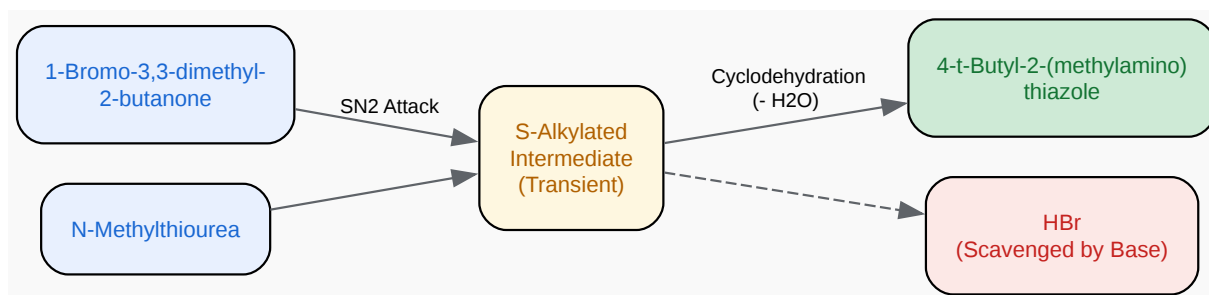
To understand the impurity profile, one must recognize the synthesis pathway. The standard method is the Hantzsch Thiazole Synthesis, condensing a reactive

-haloketone with a thiourea.

Reaction Pathway Diagram

The following diagram illustrates the condensation of 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) with

-methylthiourea.^[1]



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Figure 1: Hantzsch synthesis pathway showing the convergence of precursors to form the thiazole core.

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) or GC-MS (EI)

Mass spectrometry provides the primary confirmation of molecular weight. For this lipophilic amine, Electrospray Ionization (ESI) in positive mode is preferred for softer ionization, though Electron Impact (EI) yields characteristic fragmentation useful for structural verification.

Key Diagnostic Ions (EI, 70 eV)

m/z Value	Ion Identity	Structural Interpretation
170	$[M]^+$	Molecular Ion. Indicates intact parent structure.[1]
155	$[M - CH_3]^+$	Loss of a methyl group from the tert-butyl moiety.[1] Characteristic of t-butyl aromatics.
113	$[M - C_4H_9]^+$	Loss of the entire tert-butyl group.[1]
57	$[C_4H_9]^+$	tert-Butyl cation (stable carbocation).[1] Dominant low-mass peak.

Scientist's Note: If you observe a peak at m/z 171 in ESI+, this is the $[M+H]^+$ adduct. A significant peak at m/z 187 suggests oxidation (N-oxide formation) or impurity from the synthesis (uncyclized intermediate).

Infrared Spectroscopy (IR) Analysis

Technique: FT-IR (ATR or KBr pellet)

IR is critical for confirming the amine functionality and ensuring no ketone starting material (pinacolone, $\sim 1715\text{ cm}^{-1}$) remains.

Diagnostic Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Assignment
3250 – 3400	(N-H)	Medium/Broad	Secondary amine stretch.[1] Sharpens in dilute solution.
2960 – 2870	(C-H)	Strong	Alkyl C-H stretches.[1] The tert-butyl group gives a strong doublet/multiplet here.
1610 – 1590	(C=N)	Strong	Thiazole ring breathing/C=N stretch.[1]
1540 – 1510	(N-H)	Medium	N-H bending (Amide II-like band if tautomer exists).[1]
1365 & 1390	(C-H)	Medium	Gem-dimethyl "split" characteristic of the tert-butyl group.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for purity and regiochemistry. The data below assumes a solution in CDCl₃ (Chloroform-d) at 298 K.

¹H NMR (Proton) Data

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
1.28	Singlet (s)	9H	-C(CH ₃) ₃	The tert-butyl group. ^[1] High symmetry renders all 9 protons equivalent.
2.95	Singlet (s)	3H	N-CH ₃	Methyl group on the amine. ^[1] May appear as a doublet (Hz) if NH coupling is resolved (rare in CDCl ₃ , common in DMSO-).
5.20	Broad Singlet (bs)	1H	-NH	Exchangeable amine proton. ^[1] Shift varies (4.0–6.0 ppm) with concentration and solvent.
6.15	Singlet (s)	1H	H-5	Thiazole ring proton. ^[1] Its singlet nature confirms the 4,5-substitution pattern (no neighbor at C4).

Critical QC Check: If the singlet at 6.15 ppm is missing and replaced by a multiplet or downfield shift, suspect regioisomer formation or ring opening.

¹³C NMR (Carbon) Data

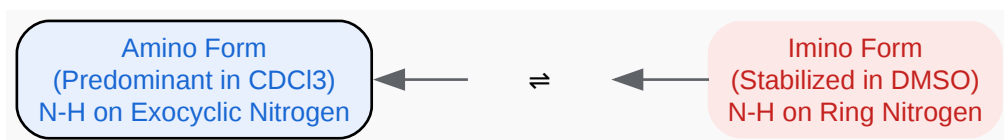
Chemical Shift (, ppm)	Carbon Type	Assignment
30.1	CH ₃	-C(CH ₃) ₃ (Methyls of t-butyl)
31.8	CH ₃	N-CH ₃ (N-Methyl)
34.8	Quaternary C	-C(CH ₃) ₃ (Central t-butyl carbon)
100.5	CH (Aromatic)	C-5 (Thiazole ring)
159.2	Quaternary C	C-4 (Thiazole ring, adjacent to t-butyl)
171.4	Quaternary C	C-2 (Thiazole ring, attached to N)

Advanced Insight: Tautomeric Equilibrium

A common pitfall in characterizing 2-aminothiazoles is the Amino-Imino Tautomerism.[1] While the amino form usually predominates in non-polar solvents (CDCl₃), the imino form can stabilize in polar, H-bond accepting solvents (DMSO, Methanol), complicating spectra.

Tautomerism Diagram

The following Graphviz diagram visualizes the proton shift between the exocyclic nitrogen (Amino) and the ring nitrogen (Imino).



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Figure 2: Tautomeric equilibrium. Note that in the Imino form, the C=N bond moves exocyclic, disrupting the aromaticity of the thiazole ring.

Impact on Spectra:

- ^1H NMR: In DMSO-

, the NH peak may shift downfield (> 7.0 ppm) and broaden significantly due to exchange between these forms.
- ^{13}C NMR: The C-2 signal (~ 171 ppm) is diagnostic. A significant upfield shift of this carbon would indicate a shift toward the imino form.

Experimental Protocols

Protocol 7.1: Sample Preparation for NMR

- Massing: Weigh 5–10 mg of the compound into a clean vial.
- Solvation: Add 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.
- Acquisition:
 - ^1H : 16 scans, 1 second relaxation delay.
 - ^{13}C : 512 scans minimum (quaternary carbons at C-2 and C-4 relax slowly; consider adding $\text{Cr}(\text{acac})_3$ relaxant if signals are weak).

Protocol 7.2: IR Data Acquisition (ATR Method)

- Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.
- Deposition: Place a small amount of solid/oil (approx. 2 mg) on the crystal.

- Compression: Apply pressure using the anvil until the force gauge reads optimal contact.
- Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.
- Validation: Look for the CO₂ doublet (2350 cm⁻¹) to ensure background subtraction was effective.

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Sources

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